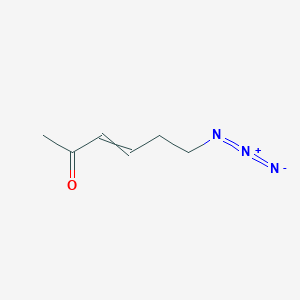

6-Azidohex-3-en-2-one

Description

Significance of α,β-Unsaturated Ketones as Versatile Synthetic Intermediates

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds that feature a ketone conjugated with an alkene. libretexts.org This structural arrangement results in a delocalized π-electron system that extends over the oxygen, carbonyl carbon, and the α- and β-carbons. The conjugation transmits the electrophilic character of the carbonyl carbon to the β-carbon, making it susceptible to nucleophilic attack. libretexts.org This dual reactivity allows enones to undergo both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition (Michael addition) at the β-carbon. libretexts.org

This versatility makes α,β-unsaturated ketones powerful intermediates in organic synthesis. arkat-usa.orgmdpi.com They serve as precursors for the construction of a wide array of more complex molecules, including various heterocyclic compounds. arkat-usa.org The ability to form new carbon-carbon bonds through reactions like the Claisen-Schmidt condensation or the addition of organometallic reagents further underscores their synthetic importance. libretexts.orgacs.org

Table 1: Common Reactions of α,β-Unsaturated Ketones

| Reaction Type | Description |

|---|---|

| 1,4-Conjugate Addition | Nucleophilic addition to the β-carbon of the enone system. |

| 1,2-Addition | Nucleophilic addition directly to the carbonyl carbon. |

| Cycloaddition Reactions | Participation as a dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions. arkat-usa.org |

| Reduction | Selective reduction of the alkene, the ketone, or both functional groups. |

The Azido (B1232118) Group: A Key Functionality in Organic Transformations

The azido group (–N₃) is an energy-rich functional group consisting of three linearly arranged nitrogen atoms. sigmaaldrich.comwikipedia.org Described by resonance structures, it possesses a dipolar character that is central to its reactivity. wikipedia.orgnottingham.ac.uk Organic azides are relatively stable compared to their inorganic counterparts and are widely used in organic synthesis due to their broad spectrum of transformations. wikipedia.orgsigmaaldrich.com They are often considered 'protected' primary amine synthons and are stable under many reaction conditions, including those for alkene metathesis. wikipedia.orgsigmaaldrich.com

Organic Azides as Precursors for Amines and Nitrenes

One of the most fundamental applications of organic azides is their conversion into primary amines. wikipedia.org This transformation can be achieved through several methods, including catalytic hydrogenation or, more commonly, the Staudinger reaction, which involves treatment with a phosphine (B1218219) (like triphenylphosphine) followed by hydrolysis. wikipedia.orgbaseclick.eu This reaction sequence is highly reliable and proceeds with the loss of dinitrogen gas, a thermodynamically favorable process. wikipedia.orgresearchgate.net

Furthermore, organic azides serve as excellent precursors to nitrenes, which are highly reactive nitrogen analogues of carbenes. researchgate.netwikipedia.org Upon thermolysis or photolysis, azides extrude a molecule of nitrogen (N₂) to generate a transient nitrene intermediate. wikipedia.org These reactive species can then undergo a variety of useful transformations, such as C-H insertion to form a new C-N bond, or addition to alkenes to produce aziridines. wikipedia.orgrsc.org The reactivity of the nitrene can often be controlled through the use of metal catalysts. nih.gov

Table 2: Key Transformations of the Azido Group

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Reduction to Amine | H₂, Pd/C or PPh₃ then H₂O (Staudinger) | Primary Amine |

| Nitrene Formation | Heat (Δ) or Light (hν) | Nitrene Intermediate |

| Cycloaddition | Alkyne (Huisgen) | 1,2,3-Triazole |

Role of Azides as 1,3-Dipoles in Cycloaddition Chemistry

The electronic structure of the azido group allows it to act as a 1,3-dipole in cycloaddition reactions. wikipedia.orgacs.org The most prominent example of this reactivity is the Huisgen 1,3-dipolar cycloaddition, where an organic azide (B81097) reacts with an alkyne to form a five-membered 1,2,3-triazole ring. wikipedia.orgwikipedia.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are modular, high-yielding, and stereospecific. wikipedia.orgnih.gov The copper(I)-catalyzed version of this reaction (CuAAC) is particularly powerful as it proceeds with high regioselectivity, typically affording the 1,4-disubstituted triazole isomer. wikipedia.org This reaction has found extensive applications in bioconjugation, drug discovery, and materials science. nih.govresearchgate.net

Conceptual Framework of 6-Azidohex-3-en-2-one within Azido-Carbonyl Systems

The compound this compound belongs to the class of azido-carbonyl compounds, specifically an azido enone. The presence of both the azido group and the conjugated enone system within the same molecule creates a platform for unique and complex chemical behavior. rsc.org While α-azido ketones have been studied for their distinct properties, the vinylogous nature of this compound, where the azide is separated from the enone, presents its own set of reactivity patterns. rsc.orgacs.org

Unique Reactivity Profile Due to Conjugated Carbonyl and Azido Functions

The reactivity of this compound is dictated by the interplay between its two functional moieties. The enone portion is susceptible to nucleophilic attack at the β-carbon, while the azide can undergo its characteristic transformations. This duality allows for a range of potential reactions, including intramolecular processes where one part of the molecule reacts with the other. acs.org

For instance, the azide could be reduced to an amine, which could then undergo an intramolecular conjugate addition onto the enone system to form a nitrogen-containing heterocyclic ring. Alternatively, thermal or photochemical generation of a nitrene from the azido group could lead to an intramolecular C-H insertion or an addition to the enone's double bond. Furthermore, the enone's double bond can act as a dipolarophile in an intramolecular [3+2] cycloaddition with the azido group, a reaction that has been observed in similar systems. nottingham.ac.uk The specific reaction pathway taken is often dependent on the reaction conditions employed.

Structural Characteristics of Azido Enones

The structure of this compound features several key characteristics that influence its reactivity.

The Enone System : The C=C double bond and the C=O group form a planar, conjugated system. The double bond can exist as either the (E) or (Z) stereoisomer, which can significantly affect the molecule's reactivity and the stereochemical outcome of its reactions.

The Azido Group : As established, the three nitrogen atoms of the azide are arranged in a nearly linear fashion. mdpi.com The group is isoelectronic with carbon dioxide and exhibits distinct bond lengths between the internal (Nα-Nβ) and terminal (Nβ-Nγ) nitrogens. wikipedia.orgnottingham.ac.uk

The Alkyl Spacer : A flexible ethylene (B1197577) bridge (-CH₂-CH₂-) separates the azido group from the enone moiety. This spacer allows for sufficient conformational freedom for the two functional groups to interact in intramolecular reactions.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 823805-87-4 chemsrc.com |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Key Functional Groups | α,β-Unsaturated Ketone (Enone), Azide |

Insufficient Information to Generate Article

Following a comprehensive search of available resources, there is insufficient detailed scientific information specifically on the chemical compound “this compound” to generate a thorough and informative article as requested. The search results provide general information on the broader class of azido enones and related azido-functionalized compounds, but lack the specific research findings, synthesis data, and reaction details pertaining solely to this compound.

Therefore, it is not possible to adhere to the strict outline and content requirements while ensuring the article is scientifically accurate and focused exclusively on the target compound. The available literature primarily discusses the historical context and applications of azides and α-azido ketones in a general sense. While some sources mention related structures, such as other C6 azido enones or different isomers, this information falls outside the explicit scope of the user's request.

Structure

3D Structure

Properties

CAS No. |

823805-87-4 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

6-azidohex-3-en-2-one |

InChI |

InChI=1S/C6H9N3O/c1-6(10)4-2-3-5-8-9-7/h2,4H,3,5H2,1H3 |

InChI Key |

UZYOPIMXBALEKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CCCN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Azidohex 3 En 2 One Derivatives

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the chemical transformations of 6-azidohex-3-en-2-one derivatives, providing efficient routes to complex nitrogen-containing heterocycles. libretexts.org Both copper-catalyzed and thermal methods are employed to achieve these transformations, each offering distinct advantages in terms of regioselectivity and reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of 1,2,3-triazoles. rsc.orgnih.gov This reaction is known for its reliability, broad substrate scope, and the exclusive formation of 1,4-disubstituted triazole regioisomers. nih.govbeilstein-journals.org The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). rsc.org The use of copper catalysts dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org

The reaction of this compound derivatives with terminal alkynes in the presence of a copper(I) catalyst leads to the formation of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This transformation is a prime example of the Huisgen 1,3-dipolar cycloaddition, which is significantly enhanced by the copper catalyst. beilstein-journals.orgorganic-chemistry.org The reaction is typically carried out under mild conditions and is compatible with a wide array of functional groups. beilstein-journals.orgnih.gov The resulting triazoles are stable heterocyclic compounds with applications in various fields of chemistry. sci-hub.semdpi.com

A variety of copper sources can be used, including copper(I) salts like CuI or in situ reduction of copper(II) salts such as CuSO₄ with a reducing agent like sodium ascorbate. beilstein-journals.org The reaction can be performed in various solvents, including water and organic solvents. acs.orgorganic-chemistry.org

Table 1: Examples of CuAAC Reactions for Triazole Synthesis

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Benzyl (B1604629) Azide | Phenylacetylene | CuI | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

| Phenacyl Azide | Various terminal alkynes | Copper nanoparticles | Substituted 1,2,3-triazoles | mdpi.comresearchgate.net |

A key advantage of the CuAAC reaction is its high regiospecificity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.orgorganic-chemistry.org This is in stark contrast to the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org The regiospecificity of the copper-catalyzed reaction is attributed to the mechanism involving a copper acetylide intermediate, which directs the cycloaddition to occur in a specific orientation. wikipedia.org This level of control is crucial for applications where a single, well-defined isomer is required. In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) typically yield the 1,5-disubstituted triazole isomer. wikipedia.org

Formation of 1,2,3-Triazoles from Terminal Alkynes

Thermal Azide-Alkene Cycloaddition and Triazoline Formation

In the absence of a metal catalyst, azides can undergo thermal cycloaddition with alkenes to form triazoline rings. This reaction, a type of Huisgen 1,3-dipolar cycloaddition, generally requires elevated temperatures. organic-chemistry.org The initial product of this [3+2] cycloaddition is a Δ²-1,2,3-triazoline. rsc.orgrsc.org

An intramolecular variant of this reaction has been observed in a 6-azido-2-tosylenolate derived from D-glucono-1,5-lactone, where the azide group reacts with the internal double bond. nih.gov

Recent research has highlighted the use of deep eutectic solvents (DESs) as a green and effective medium for conducting thermal azide-alkene cycloadditions. rsc.orgrsc.orgnih.gov DESs are mixtures of two or three components with a significantly lower melting point than the individual constituents. rsc.org These solvents can facilitate the reaction and, in some cases, improve conversion rates compared to traditional organic solvents or ionic liquids. rsc.orgrsc.org The use of DESs offers a more sustainable approach to these cycloadditions. acs.orgnih.govmdpi.com

Table 2: Effect of Solvents on a Model Thermal Azide-Alkene Cycloaddition

| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| Toluene | 80 | 16 | 15 | rsc.org |

| Choline chloride/urea (1:2) | 80 | 16 | 55 | rsc.org |

Note: This table is based on a model reaction from the literature and illustrates the beneficial effect of deep eutectic solvents. The specific reactants are not this compound derivatives but demonstrate the general principle.

The initially formed triazolines are often unstable intermediates that can undergo further transformations. rsc.org One common pathway is the elimination of a leaving group, leading to the formation of a more stable aromatic triazole. nih.gov For instance, in the intramolecular cycloaddition of a 6-azido-2-tosylenolate, the resulting triazoline readily eliminates p-toluenesulfonic acid to yield a bicyclic triazole. nih.gov In other cases, rearrangement reactions can lead to the formation of different heterocyclic systems, such as aziridines. rsc.org The specific outcome depends on the substrate structure and reaction conditions. The Dimroth rearrangement is another known transformation for 1,2,3-triazoles, involving ring opening and closing to translocate heteroatoms. rsc.org

Role of Deep Eutectic Solvents in Thermal Cycloadditions

Organocatalytic [3+2] Cycloadditions with Aryl Azides and Enones

Reduction and Hydrogenation Reactions

The reduction of α-azido ketones like this compound can be directed chemoselectively towards either the azide or the carbonyl group, or both, leading to a variety of important nitrogen-containing products. nih.gov

The selective reduction of the azide group in the presence of the carbonyl group, or vice versa, is a key transformation of α-azido ketones. nih.govarkat-usa.org A significant challenge in the reduction of the azide to an amine is the propensity of the resulting α-amino ketone to undergo self-condensation to form pyrazines. arkat-usa.org To circumvent this, the reduction is often followed by immediate protection of the newly formed amino group, for instance, by acylation or conversion to a carbamate. arkat-usa.org

Reagents such as tin(II) chloride have proven effective for the chemoselective reduction of the azide moiety. arkat-usa.org This method, followed by protection with a Boc group, is considered a method of choice. arkat-usa.org Other reducing agents like chromium(II) acetate (B1210297) have also been used, though they can sometimes lead to deazidation as a competing reaction. arkat-usa.org The chemoselective reduction of the carbonyl group can also be achieved, leading to azido (B1232118) alcohols, which are valuable synthetic intermediates themselves. nih.gov

Catalytic hydrogenation is a common method for the reduction of α-azido ketones. nih.govmdpi.com Depending on the catalyst and reaction conditions, either the azide or both the azide and carbonyl groups can be reduced. For instance, catalytic reduction over palladium on carbon (Pd/C) can lead to the formation of α-amino ketones. nih.govmdpi.com However, as mentioned, these are often unstable and prone to dimerization. arkat-usa.org

If both the azide and carbonyl groups are reduced, the product is a 1,2-amino alcohol. nih.gov These vicinal amino alcohols are important structural motifs in many biologically active molecules and chiral auxiliaries. d-nb.infonih.gov The stereochemical outcome of this reduction is a critical aspect, and various methods have been developed to achieve high diastereoselectivity. arkat-usa.org

The formation of pyrazines is a characteristic reaction of α-amino ketones, which are themselves derived from the reduction of α-azido ketones. nih.govarkat-usa.org When α-azido ketones are reduced, the resulting α-amino ketones can undergo intermolecular condensation to form a dihydropyrazine (B8608421) intermediate. mdpi.comarkat-usa.org This intermediate can then be oxidized to the corresponding pyrazine (B50134). mdpi.comarkat-usa.org This oxidation can occur spontaneously in the presence of air or can be facilitated by the reaction conditions. arkat-usa.org

This transformation has been observed during the catalytic reduction of α-azido ketones over Pd/C in the presence of acetic acid. nih.govmdpi.com In some cases, the dihydropyrazine intermediate has been isolated. nih.govmdpi.comarkat-usa.org This reaction provides a direct route to substituted pyrazines from α-azido ketones. tandfonline.com

Table 2: Products from Reduction of α-Azido Ketones

| Reaction Type | Reagent/Catalyst | Intermediate | Final Product |

|---|---|---|---|

| Chemoselective Azide Reduction | SnCl2, then Boc2O | α-Amino ketone | Boc-protected α-amino ketone |

| Catalytic Hydrogenation | Pd/C | α-Amino ketone | α-Amino ketone or Pyrazine |

| Reduction of Azide and Carbonyl | Various reducing agents | - | 1,2-Amino alcohol |

| Pyrazine Formation | Reduction followed by condensation/oxidation | Dihydropyrazine | Pyrazine |

Catalytic Reduction to α-Amino Ketones and 1,2-Amino Alcohols

Rearrangement and Decomposition Reactions

α-Azido ketones can undergo various rearrangement and decomposition reactions, often initiated by heat or catalysts, to yield a range of heterocyclic and acyclic products. The pyrolysis of α-azido ketones, for example, can lead to the formation of α-imino ketone intermediates through the loss of nitrogen gas. nih.gov These intermediates can then dimerize and dehydrate to afford imidazole (B134444) derivatives. nih.gov

Another documented rearrangement is the conversion of esters of 1,2-azido alcohols into α-amido ketones. rsc.org This transformation is catalyzed by ruthenium and proceeds through the formation of an N-H imine with the liberation of nitrogen, followed by an intramolecular migration of the acyl group. rsc.org Furthermore, the decomposition of α-azido ketones in the presence of a perrhenate (B82622) catalyst can lead to the formation of 2-(acetylamino)-2-alken-1-ones when acetic anhydride (B1165640) is used as a solvent. mdpi.com These reactions highlight the synthetic utility of the reactive azide functionality in concert with the adjacent carbonyl group.

Pyrolysis to α-Imino Carbonyl Compounds

The thermal decomposition, or pyrolysis, of α-azido carbonyl compounds represents a classic transformation leading to the formation of α-imino carbonyl intermediates. This process typically occurs at elevated temperatures, often in the range of 180–240°C in an inert solvent. mdpi.com The initial step involves the extrusion of a nitrogen molecule (N₂) from the azido group to generate a highly reactive nitrene intermediate. This nitrene then undergoes a rapid rearrangement to form the more stable α-imino ketone.

For instance, the pyrolysis of phenacyl azide and structurally similar α-azido ketones results in the loss of nitrogen to generate an α-imino ketone intermediate. mdpi.com This intermediate can then undergo further reactions, such as dimerization and dehydration, to yield substituted imidazole derivatives. mdpi.com It has been demonstrated that this pyrolysis proceeds at a moderate rate at temperatures between 200–220°C. mdpi.com In some cases, the pyrolysis is performed in the presence of other reagents to trap the imine derivative. mdpi.com It is noteworthy that α-azido ketones where the α-carbon is tertiary are often resistant to this type of decomposition. mdpi.com

Base-Catalyzed Transformations Leading to Imines

In addition to thermal methods, α-azido ketones can be converted to imines under basic conditions. The mechanism involves the deprotonation of the α-carbon by a base to form a carbanion. mdpi.com This carbanion intermediate is unstable and subsequently loses a molecule of nitrogen (N₂) to form an imine. mdpi.com The resulting imine can then be hydrolyzed with water to yield the corresponding dicarbonyl compound. mdpi.com This transformation provides a milder alternative to pyrolysis for the generation of imine derivatives from α-azido ketones. mdpi.com

Intramolecular Aza-Wittig Reactions for Oxazole (B20620) Formation

The intramolecular aza-Wittig reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, including oxazoles, from α-azido ketones. mdpi.comscispace.com This reaction sequence typically begins with the reaction of an α-azido ketone with a phosphine (B1218219), such as triphenylphosphine, which is a key step in the Staudinger reaction. mdpi.comwikipedia.org This forms an aza-ylide intermediate.

In a subsequent step, this aza-ylide can react with a carbonyl group present within the same molecule. For the formation of oxazoles, the α-azido ketone is first converted to a (Z)-β-(acyloxy)vinyl azide through selective enol acylation. mdpi.com Reaction of this vinyl azide with a phosphite, like triethyl phosphite, initiates the Staudinger reaction, leading to an intermediate that undergoes an intramolecular aza-Wittig reaction to furnish the oxazole ring. mdpi.com This approach provides a route to highly functionalized oxazoles under mild, non-acidic conditions. mdpi.comnih.govrsc.org

Nucleophilic and Radical Reactions

Beyond the transformations involving the azide group leading to imines and nitrenes, this compound and its analogs are susceptible to a range of nucleophilic and radical reactions. These processes further expand the synthetic utility of this class of compounds.

Reactions with Phosphine Reagents and Staudinger Chemistry

The reaction of organic azides with phosphines or phosphites, known as the Staudinger reaction, is a fundamental transformation in organic chemistry. wikipedia.org This reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then loses a molecule of N₂ to generate an iminophosphorane (aza-ylide). wikipedia.orgalfa-chemistry.com

The resulting iminophosphoranes are versatile intermediates. alfa-chemistry.com In the context of the Staudinger reduction, the iminophosphorane is hydrolyzed to produce a primary amine and a phosphine oxide, offering a mild method for converting azides to amines. wikipedia.orgorganic-chemistry.org Triphenylphosphine and tributylphosphine (B147548) are commonly employed reagents for this purpose. wikipedia.org The Staudinger ligation, a modification of this reaction, has become a significant tool in chemical biology for the chemoselective formation of amide bonds. wikipedia.orgthermofisher.com

Radical Chain Reactions with Hydride Donors

β-Azido ketones can participate in radical chain reactions when treated with hydride donors like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as AIBN. cmu.edulibretexts.org The reaction is initiated by the formation of a tributylstannyl radical, which adds to the azide moiety. cmu.edu This addition can lead to two competing pathways.

In one pathway, the addition occurs at the terminal nitrogen of the azide, followed by fragmentation to release N₂ and generate a carbon-centered radical, which is then reduced by the hydride donor. This results in the deazidation of the starting material. cmu.edu In a more synthetically useful pathway, the stannyl (B1234572) radical adds to the internal nitrogen of the azide, leading to a stannylaminyl radical. This radical can undergo intramolecular cyclization onto the ketone carbonyl group, followed by regiospecific β-scission of the resulting alkoxyl radical. cmu.edu This sequence ultimately leads to the formation of amides or lactams, providing a novel method for nitrogen insertion. cmu.edu

Conjugate Addition Chemistry of β-Azido Enones with Various Nucleophiles

The enone functionality in β-azido enones is susceptible to conjugate addition by a wide range of nucleophiles. This reaction, often catalyzed by Lewis acids, allows for the introduction of various substituents at the β-position. acs.orgacs.orgresearchgate.net

The β-azido group can be activated by a Lewis acid, such as trimethylaluminum (B3029685) (Me₃Al) or dimethylaluminum chloride (Me₂AlCl), to form an intermediate enonium ion. acs.orgacs.orgresearchgate.net This highly electrophilic species is then readily attacked by nucleophiles. A diverse array of nucleophiles has been successfully employed in this reaction, including:

Allylstannanes

Electron-rich aromatic compounds (e.g., indole)

Trimethylsilyl (B98337) (TMS) enol ethers

Cyanide sources (e.g., Et₂AlCN)

Organoaluminum reagents (e.g., Me₂AlCCR, Me₄AlLi)

Vinylaluminum reagents

Sulfur nucleophiles (e.g., thiophenol) acs.org

This conjugate addition provides access to a wide variety of β-substituted ketone derivatives. acs.orgacs.orgresearchgate.net The reaction can be highly diastereoselective, particularly with 4-substituted enones. acs.orgacs.org Furthermore, the resulting β-azido ketones are valuable synthetic intermediates that can be further transformed, for instance, by reduction of the azide to an amine. acs.orgacs.org

| Nucleophile | Product Type | Reference |

| Allylstannane | β-Allyl ketone | acs.org, acs.org, researchgate.net |

| Indole | β-(Indolyl) ketone | acs.org, acs.org |

| TMS enol ether | 1,5-Dicarbonyl compound | acs.org, acs.org, researchgate.net |

| Et₂AlCN | β-Cyano ketone | acs.org, acs.org, researchgate.net |

| Thiophenol | β-Mercapto silyl (B83357) enol ether | acs.org |

Trapping of Enonium Ion Equivalents with Organometallic Reagents

The reaction of α,β-unsaturated ketones, such as this compound, with organometallic reagents represents a powerful method for carbon-carbon bond formation. While the query mentions the "trapping of enonium ions," the typical and well-established mechanism for the reaction of organometallic reagents with enones involves a conjugate addition, which proceeds through an enolate intermediate rather than a cationic enonium ion. This process is effectively the addition of a nucleophilic organometallic species to the electrophilic β-carbon of the enone system. The resulting enolate can then be trapped by various electrophiles. This section will focus on this widely accepted pathway, particularly highlighting the use of organocuprates, which are known to favor this mode of reactivity.

The conjugate addition of organometallic reagents to α,β-unsaturated ketones is a cornerstone of organic synthesis. libretexts.orglibretexts.org While strong, hard nucleophiles like organolithium and Grignard reagents tend to attack the carbonyl carbon directly (1,2-addition), softer organometallic reagents, most notably organocuprates (Gilman reagents), exhibit a strong preference for 1,4-conjugate addition. libretexts.orgchemistryscore.compressbooks.pub This selectivity is crucial for the functionalization of the β-position of the enone.

The reaction of an organocuprate with an enone, such as a derivative of this compound, would initiate with the nucleophilic attack of the copper-bound organic group at the β-carbon. This step forms a resonance-stabilized enolate intermediate. chemistryscore.com The presence of the azide functionality in this compound could potentially influence the reactivity, although the core reaction is expected to be the conjugate addition to the enone system. Vinyl azides themselves can exhibit a range of reactivities, including acting as nucleophiles or participating in cycloadditions, but in the context of a powerful organometallic nucleophile, the enone moiety is the most likely site of attack. nih.govrsc.orgntu.edu.sgrsc.org

Following its formation, the enolate intermediate can be trapped by a variety of electrophiles. In the simplest case, a proton source, such as a mild acid workup, will protonate the enolate at the α-carbon to yield the corresponding saturated ketone. libretexts.org However, the true synthetic utility of this method lies in the in-situ trapping of the enolate with other electrophiles, leading to the formation of more complex molecules in a single pot. beilstein-journals.orgnih.govoup.com This tandem conjugate addition-enolate trapping strategy allows for the stereocontrolled formation of multiple new bonds.

The choice of the organometallic reagent and the electrophile allows for a high degree of control over the final product. For instance, the use of chiral ligands can induce enantioselectivity in the initial conjugate addition step, leading to the formation of chiral enolates that can then be trapped to produce highly functionalized, stereochemically defined products. pnas.orgnih.govrsc.org

Below are representative examples of the conjugate addition of organometallic reagents to cyclic and acyclic enones, which serve as models for the expected reactivity of this compound derivatives.

Table 1: Conjugate Addition of Organocuprates to Cyclic Enones

| Entry | Enone | Organocuprate | Product | Yield (%) | Reference |

| 1 | Cyclohex-2-en-1-one | (CH₃)₂CuLi | 3-Methylcyclohexan-1-one | 98 | chemistryscore.com |

| 2 | Cyclopent-2-en-1-one | (n-Bu)₂CuLi | 3-Butylcyclopentan-1-one | 95 | wikipedia.org |

| 3 | Cyclohept-2-en-1-one | (Ph)₂CuLi | 3-Phenylcycloheptan-1-one | 85 | pnas.org |

Table 2: Tandem Conjugate Addition-Enolate Trapping of Enones

| Entry | Enone | Organometallic Reagent | Electrophile | Product | Diastereoselectivity | Yield (%) | Reference |

| 1 | Cyclohex-2-en-1-one | MeMgBr/CuI | Allyl Bromide | 2-Allyl-3-methylcyclohexan-1-one | 90:10 | 85 | nih.gov |

| 2 | Cyclopent-2-en-1-one | Et₂Zn/Cu(OTf)₂ | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-3-ethylcyclopentan-1-one | >95:5 | 78 | beilstein-journals.org |

| 3 | 4-Methylpent-3-en-2-one | n-Bu₂CuLi | Methyl Iodide | 4,5-Dimethylhexan-2-one | - | 91 | oup.com |

Synthetic Utility and Applications in Complex Molecule Synthesis

Precursors for Nitrogen-Containing Heterocyclesgnatowski.plkit.eduwikipedia.org

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and materials science. kit.eduresearchgate.net α-Azido ketones, such as 6-Azidohex-3-en-2-one, are established precursors for a variety of these important ring systems. nih.govresearchgate.net The azide (B81097) group can act as a nitrogen source in cyclization reactions, while the ketone and alkene functionalities provide additional points for ring closure and functionalization.

The reactivity of α-azido ketones has been harnessed to produce a diverse range of five- and six-membered nitrogen heterocycles. nih.govresearchgate.net

Triazoles : The most prominent reaction for this class is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The reaction of an α-azido ketone with a terminal alkyne provides a direct route to highly functionalized 1,2,3-triazoles in moderate to good yields. nih.gov

Oxazoles : Several methods exist for the synthesis of oxazoles from α-azido ketones. One approach involves the Vilsmeier cyclization of related 2-azido acetophenones, which proceeds via an iminium salt intermediate. semanticscholar.org An alternative strategy is the intramolecular aza-Wittig reaction of (Z)-β-(acyloxy)vinyl azides, which are readily prepared from the parent α-azido ketone. nih.gov

Pyrazines : The thermal decomposition of α-azido ketones can lead to the formation of pyrazine (B50134) derivatives. This process is believed to occur through the dimerization of an α-imino ketone intermediate, which is formed upon the loss of nitrogen gas, to yield a dihydropyrazine (B8608421) that is subsequently oxidized. semanticscholar.org

Pyrazoles and Pyrimidines : The literature widely recognizes α-azido ketones as versatile starting materials for the synthesis of pyrazole (B372694) and pyrimidine (B1678525) rings, further highlighting their utility in constructing a broad spectrum of heterocyclic scaffolds. nih.govresearchgate.net

| Heterocycle | General Method | Key Features | Reference |

|---|---|---|---|

| 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and regioselectivity; mild reaction conditions. | nih.gov |

| Oxazoles | Vilsmeier Cyclization or Intramolecular Aza-Wittig | Provides access to functionalized oxazole-4-carboxaldehydes or other substituted oxazoles. | nih.govsemanticscholar.org |

| Pyrazines | Thermal Dimerization/Oxidation | Involves the formation of an α-imino ketone intermediate. | semanticscholar.org |

| Pyrazoles | Various Cyclocondensations | Established synthetic utility for this important heterocyclic core. | nih.govresearchgate.net |

The strategic placement of reactive sites in azido-containing enones enables their use in constructing more complex, fused heterocyclic systems. nih.gov These reactions often proceed through tandem sequences where multiple rings are formed in a single operation. A notable example is the Lewis acid-promoted domino reaction involving an azido-containing diene and an enone, which combines a Diels-Alder reaction with an intramolecular Schmidt reaction. This sequence generates bicyclic lactams, which are core structures in many biologically active compounds. nih.gov Similarly, tandem reactions involving copper-catalyzed azide-alkyne cycloaddition followed by an intramolecular Ullmann-type coupling can produce fused systems like gnatowski.plorganic-chemistry.orgnih.govtriazolo[1,5-a]quinoxalines. researchgate.net

While the direct rhodium(II)-catalyzed transannulation of this compound is not the most common pathway, closely related strategies highlight the utility of α-azidoenones in imidazole (B134444) synthesis. A documented method involves the rhodium(II)-catalyzed reaction between N-Boc-imidamides and α-azidoenones, which yields polysubstituted NH-imidazoles in moderate to good yields. gnatowski.pl

The more classical rhodium(II)-catalyzed transannulation for imidazole synthesis involves the reaction of stable and readily available N-sulfonyl-1,2,3-triazoles with nitriles. organic-chemistry.orgnih.gov In this process, the triazole, which can be synthesized from an azide precursor, undergoes ring-opening to form a rhodium iminocarbenoid intermediate that is then trapped by the nitrile to form the imidazole ring. nih.gov This demonstrates the synthetic logic of using azide-derived functionalities to access reactive intermediates for heterocycle construction.

Formation of Fused Heterocyclic Systems

Building Blocks for Amine, Imine, and Amide Alkaloid Structureskit.eduwikipedia.org

Review literature confirms that α-azido ketones are valuable synthetic intermediates for the formation of amine, imine, and amide alkaloid frameworks. nih.govresearchgate.net The azide group serves as a masked amine, which can be revealed at a suitable stage of the synthesis through reduction. This allows for the introduction of a primary amine while avoiding potential side reactions associated with carrying the free amine through multiple synthetic steps. The enone functionality provides a versatile handle for carbon-carbon bond formations and further structural elaboration necessary to build the complex skeletons of natural products. researchgate.netresearchgate.net This dual functionality makes compounds like this compound attractive starting points for the synthesis of novel, complex amine building blocks and libraries of related amides. researchgate.netnih.gov

Utility in Sequential and One-Pot Synthetic Proceduresnih.gov

A domino reaction, also known as a tandem or cascade reaction, is a process involving two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring under the same reaction conditions. wikipedia.orgresearchgate.net

Azido-containing enones are excellent substrates for designing such elegant synthetic sequences. A powerful example is the domino reaction that combines a conjugate addition (such as a Sakurai reaction with an allylsilane) with an intramolecular Schmidt reaction. nih.gov In this process, a Lewis acid first activates the enone for conjugate addition, creating a titanium enolate intermediate. This enolate can then be protonated, allowing the now-proximal azide to attack the ketone in an intramolecular Schmidt reaction to form a lactam. nih.gov This strategy allows for the rapid construction of complex nitrogen-containing cyclic structures with multiple stereocenters in a single, efficient operation.

| Substrate | Lewis Acid | Quenching Agent | Product | Yield | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|---|

| Azido-Cyclohexenone | TiCl₄ | Methanol | Bicyclic Lactam | 75% | 7:3 | nih.gov |

| Azido-Cyclohexenone | TiCl₄ | tert-Butanol | Bicyclic Lactam | 79% | >9:1 | nih.gov |

This capacity for participating in domino reactions underscores the value of this compound as a sophisticated building block for assembling complex molecular architectures efficiently. nih.gov

Integration with Multi-Component Reactions (e.g., Ugi Four-Component Reaction)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.org

The direct participation of an α,β-unsaturated ketone like this compound in a classical Ugi reaction is feasible. mdpi.com The ketone functionality can react with an amine to form an intermediate imine (or Schiff base), which is a key step in the Ugi reaction mechanism. mdpi.combeilstein-journals.org

Furthermore, the azide group introduces the possibility of engaging in the azido-Ugi four-component reaction (AU-4CR). This variation of the Ugi reaction is an elegant and atom-economical approach to obtaining substituted tetrazoles, which are significant in medicinal chemistry. beilstein-journals.org In some instances, azides can be used as amine surrogates, where the azide is reduced to an amine in a subsequent step, which then participates in cyclization. beilstein-journals.org The azido-Ugi reaction can also proceed through the in-situ generation of hydrazoic acid, which then acts as a terminating reagent to trap a key nitrilium intermediate, leading to the formation of α-aminotetrazoles. nih.gov Some research has also explored one-pot transformations that combine the Staudinger/aza-Wittig sequence with Ugi and azido-Ugi reactions to create novel fused polyheterocyclic compounds. rsc.org

Applications in Chemical Biology and Material Science

The dual functionality of "this compound" makes it a potentially valuable tool in chemical biology and material science, primarily through the distinct reactivities of the azide and enone groups.

Scaffolds for Bioconjugation and Probe Development (e.g., "Click Chemistry")

The azide group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency and selectivity. wikipedia.orgresearchgate.net The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide with an alkyne to form a stable triazole ring. wikipedia.orgsigmaaldrich.com A molecule like this compound could serve as a scaffold where the azide acts as a handle for bioconjugation. This allows for the attachment of this molecule to proteins, nucleic acids, or other biomolecules that have been functionalized with an alkyne. researchgate.netnih.gov This strategy is widely used for:

Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking within cells. acs.org

Probe Development: Creating chemical probes to study biological processes or to identify and label specific targets. mdpi.comnih.gov

Drug Discovery: Assembling lead compounds through combinatorial methods. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative to CuAAC that does not require a toxic copper catalyst, making it particularly useful for applications in living systems. wikipedia.orgoup.com Azide-modified compounds can also participate in the Staudinger ligation, another bioorthogonal reaction, for the preparation of bioconjugates. sigmaaldrich.com

Influence on DNA Structure and Chromatin Assembly via Azido-Modified Nucleotides

The incorporation of modified nucleosides into DNA and RNA is a powerful method for studying their structure and function. Azide-modified nucleosides are particularly valuable as they allow for the subsequent attachment of various functional groups via click chemistry. d-nb.info

While there is no direct evidence of "this compound" being used for this purpose, the general principles of using azido-modified building blocks are well-established. The process typically involves:

Synthesis of an Azido-Modified Nucleoside: An azido (B1232118) group is synthetically incorporated into a nucleoside, for example, at the sugar moiety or the nucleobase. d-nb.infonih.gov

Enzymatic Incorporation: The modified nucleoside triphosphate is then incorporated into a growing DNA or RNA strand by a polymerase enzyme. vu.lt It should be noted that the azido group can be unstable under the conditions of standard phosphoramidite (B1245037) solid-phase synthesis of oligonucleotides. d-nb.info

Functionalization: The azide-containing nucleic acid can then be labeled with probes or other molecules using click chemistry. oup.com

The introduction of such modifications can influence the local structure and stability of DNA and can be used to study DNA-protein interactions and chromatin assembly. nih.gov For instance, 3'-O-azidomethyl groups have been used as reversible terminators for next-generation sequencing. vu.lt

Design of Receptor Ligands and Chemical Tools in Neuropharmacology

The structural motifs present in "this compound" are relevant to the design of chemical tools and ligands in neuropharmacology.

The Enone Moiety: The α,β-unsaturated ketone (enone) is a Michael acceptor, meaning it can react with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity can be exploited to design covalent inhibitors or probes that permanently bind to their target receptors. Enone-containing structures have been investigated as potential ligands for various receptors, including cannabinoid receptors. researchgate.net

The Azide Group: The azide group can serve multiple purposes in neuropharmacology. It can be used as a photoaffinity label. Upon irradiation with UV light, the azide is converted into a highly reactive nitrene that can form a covalent bond with nearby amino acid residues in the binding pocket of a receptor. This allows for the identification of binding sites and the characterization of receptor-ligand interactions. pnas.org Azido-neonicotinoids, for example, have been developed as candidate photoaffinity probes for insect nicotinic acetylcholine (B1216132) receptors. chimia.ch Additionally, the azide can be used as a "click" handle to attach other functionalities, such as fluorescent tags or affinity probes, to a ligand after it has bound to its receptor.

The combination of these functionalities in a single molecule could allow for the development of sophisticated chemical probes. For instance, a ligand could be designed where the enone provides the binding affinity and potential for covalent linkage, while the azide allows for subsequent fluorescent labeling via click chemistry to visualize the receptor's location in neurons. elifesciences.org The development of selective ligands for dopamine (B1211576) and sigma receptors is an active area of research in neuropharmacology, and novel scaffolds are continuously being explored. acs.orguni-duesseldorf.detandfonline.com

Spectroscopic and Analytical Methodologies for Azido Enones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including azido (B1232118) enones. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms and their connectivity.

Proton (¹H) NMR spectroscopy provides data on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in a molecule. For a compound like 6-azidohex-3-en-2-one, the ¹H NMR spectrum would exhibit characteristic signals for the methyl, methylene, and olefinic protons.

A representative ¹H NMR data table for this compound is presented below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~2.2 | s | - |

| H-3 (CH) | ~6.2 | d | ~16 |

| H-4 (CH) | ~6.8 | dt | ~16, ~7 |

| H-5 (CH₂) | ~2.5 | q | ~7 |

| H-6 (CH₂) | ~3.4 | t | ~7 |

| Note: This is a generalized data table based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, olefinic, alkyl). libretexts.org

A typical ¹³C NMR data table for this compound is as follows:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~27 |

| C-2 (C=O) | ~198 |

| C-3 (CH) | ~130 |

| C-4 (CH) | ~145 |

| C-5 (CH₂) | ~30 |

| C-6 (CH₂) | ~50 |

| Note: This is a generalized data table based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions. |

To determine the stereochemistry of azido enones, particularly the configuration of the double bond (E/Z isomerism), advanced NMR techniques are employed. numberanalytics.com These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the proton network. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing definitive evidence for stereochemical assignments, such as the cis or trans relationship of substituents across a double bond. ipb.pt

^13C NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. uni-siegen.de Each functional group absorbs infrared radiation or scatters light at a characteristic frequency.

For this compound, the key functional groups and their expected vibrational frequencies are:

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Azide (B81097) (N₃) | Asymmetric stretch | ~2100 (strong) | ~2100 (weak) |

| Carbonyl (C=O) | Stretch | ~1680 (strong) | ~1680 (strong) |

| Alkene (C=C) | Stretch | ~1630 (medium) | ~1630 (strong) |

| C-H (sp²) | Stretch | ~3050 | ~3050 |

| C-H (sp³) | Stretch | ~2950 | ~2950 |

The strong, sharp absorption around 2100 cm⁻¹ in the IR spectrum is a definitive indicator of the azide functional group. uni-muenchen.de Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of the C=C and C=O bonds. mt.combruker.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. msu.edu It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. libretexts.org

For this compound (C₆H₇N₃O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation of aryl azides upon electron impact often involves the loss of a nitrogen molecule (N₂), which is a characteristic fragmentation pathway. researchgate.net The fragmentation pattern of this compound would likely show significant peaks corresponding to the loss of N₂ and subsequent fragmentations of the enone backbone.

Elemental Analysis Techniques

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. nih.gov This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N are compared with the calculated theoretical values to verify the purity and composition of the sample. For some compounds, techniques like fast neutron activation analysis can also be employed to determine elemental content, particularly for elements like nitrogen and oxygen.

Theoretical and Computational Investigations of Azido Enone Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organic reactions involving azides. By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows for a detailed exploration of reaction pathways and the factors that control them.

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of azide (B81097) chemistry. DFT studies have been instrumental in mapping the potential energy surfaces of these reactions. For the intramolecular [3+2] cycloaddition of an azido (B1232118) enone, the reaction proceeds through a cyclic transition state leading to the formation of a triazoline ring.

Computational investigations on related systems, such as the intramolecular cycloaddition of a 6-azido-2-tosylenolate derived from D-glucono-1,5-lactone, have shown that the reaction proceeds via an intramolecular 1,3-dipolar azide-alkene cycloaddition to form a 1,2,3-triazoline (B1256620) intermediate. nih.gov This is followed by an elimination step to yield the final product. nih.gov DFT calculations on the uncatalyzed [3+2] cycloaddition of methyl azide with propyne (B1212725) have shown activation barriers of around 18.5-18.8 kcal/mol for the formation of the two possible regioisomers. rsc.org Similar barriers are expected for the cycloaddition with an enone system.

The transition state geometry in these cycloadditions is typically asynchronous, meaning that the two new single bonds are not formed to the same extent at the transition state. This asynchronicity is influenced by the electronic nature of both the azide and the dipolarophile (the enone moiety).

A representative DFT study on the [3+2] cycloaddition of an azide with an alkene is summarized in the table below, showcasing the calculated activation energies.

| Reactants | Product | Activation Energy (kcal/mol) | Reference |

| Methyl Azide + Propyne (1,4-approach) | 1,4-Disubstituted Triazole | 18.84 | rsc.org |

| Methyl Azide + Propyne (1,5-approach) | 1,5-Disubstituted Triazole | 18.51 | rsc.org |

This table presents data for a model system to illustrate typical activation energies in azide-alkyne cycloadditions, which are comparable to azide-alkene cycloadditions.

In the context of 6-Azidohex-3-en-2-one, an intramolecular cycloaddition would lead to a bicyclic system. The regioselectivity of this cycloaddition—whether the terminal nitrogen of the azide attacks the α- or β-carbon of the enone—is a key aspect that can be predicted using DFT. Analysis of the transition state energies for the different possible regioisomeric pathways reveals the kinetically favored product. Generally, the regioselectivity is governed by a combination of steric and electronic factors, including the orbital coefficients of the frontier molecular orbitals (FMOs) of the azide and the enone.

Studies on the cycloaddition of aryl azides with electron-deficient alkenes have shown that the product distribution is primarily dictated by electronic factors. rsc.org In many cases, a mixture of regioisomers is obtained, highlighting the subtle energy differences between the competing pathways. rsc.org

Stereoselectivity, particularly in the formation of chiral centers in the product, can also be rationalized through DFT calculations. By comparing the energies of the transition states leading to different stereoisomers (e.g., endo vs. exo), the preferred stereochemical outcome can be determined.

The surrounding solvent medium can significantly influence the energetics of a reaction. DFT calculations can incorporate solvent effects using implicit solvent models, such as the Polarizable Continuum Model (PCM). These models have shown that while the gas-phase regioselectivity of azide cycloadditions may favor one isomer, solvation can alter or even abolish this preference. acs.org

For instance, in the cycloaddition of benzyl (B1604629) azide to substituted cyclooctynes, the 1,5-addition is preferred in the gas phase, but this selectivity is diminished in solution, which aligns with experimental observations. acs.org This underscores the importance of considering the reaction environment in computational models to accurately predict reaction outcomes.

Analysis of Regioselectivity and Stereoselectivity

Molecular Electron Density Theory (MEDT) Applications in Cycloaddition Analysis

Molecular Electron Density Theory (MEDT) offers an alternative perspective to the FMO model for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions.

MEDT studies on the [3+2] cycloaddition reactions of azides have characterized them as zwitterionic-type (zw-type) reactions. rsc.orgresearchgate.net The analysis of conceptual DFT reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), within the MEDT framework allows for the classification of reactants and the prediction of the reaction's polar character. rsc.orgmdpi.com For example, phenyl azide is characterized as a moderate electrophile and a moderate nucleophile, explaining its relatively low reactivity in many [3+2] cycloadditions. rsc.orgrsc.org

The electron localization function (ELF) is a key tool in MEDT that provides a topological analysis of the electron density, allowing for a detailed visualization of bond formation and breaking along the reaction coordinate. mdpi.commdpi.com This analysis has been used to establish the non-concerted, two-stage, one-step molecular mechanism for certain [3+2] cycloadditions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and MEDT are powerful for studying reaction mechanisms, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

MD simulations are particularly useful for understanding the behavior of flexible molecules like this compound in solution or in biological systems. The accuracy of MD simulations relies on the quality of the force field parameters used to describe the molecular system. Parameters for the azido group have been developed for use in common force fields like the Generalized Amber Force Field (GAFF) based on DFT calculations. nih.gov

These simulations can be used to explore the conformational landscape of the azido enone, identifying the most stable conformers and the energy barriers between them. This information is crucial, as the conformation of the molecule can influence its reactivity, particularly in intramolecular reactions where the reactive ends of the molecule must come into proximity.

Furthermore, MD simulations can model the interactions of azido-functionalized molecules with their environment, such as solvent molecules or biological macromolecules. This is particularly relevant for understanding how these molecules behave in complex biological settings, for example, when used as chemical probes. nih.gov

Predictive Modeling of Chemical Transformations

The inherent reactivity of the azido and enone functionalities in this compound makes it a candidate for a variety of chemical transformations. Predictive modeling, through computational chemistry, offers a powerful tool to forecast the outcomes of these reactions, understand their mechanisms, and guide synthetic efforts. These theoretical approaches can provide insights into reaction pathways, transition states, and the electronic factors that govern reactivity and selectivity.

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the mechanisms of reactions involving azides and enones. researchgate.netresearchgate.net These studies can elucidate the step-by-step processes of chemical transformations, helping to predict the most likely products under different conditions. For instance, in cycloaddition reactions, a common transformation for azides, computational models can predict the regioselectivity and stereoselectivity of the process. researchgate.net

Machine learning is also emerging as a valuable tool in predictive chemistry. rsc.org By training models on large datasets of chemical reactions, it is possible to predict the outcomes of new transformations with increasing accuracy. nih.govorientjchem.org This synergy between differential equation modeling and machine learning can capture the complex dynamics of chemical reactions, from the decay of starting materials to the formation of products and intermediates. orientjchem.org

A significant area of investigation for azido enones is their participation in cycloaddition reactions. The azide group can act as a 1,3-dipole and react with the enone's carbon-carbon double bond in a [3+2] cycloaddition to form triazoline derivatives. rsc.org Theoretical calculations can determine the activation barriers for different possible pathways, thereby predicting the feasibility and outcome of such intramolecular reactions. rsc.org The electronic nature of the alkene (electron-rich or electron-deficient) plays a crucial role in the mechanism and products of these cycloadditions. rsc.org

Furthermore, the enone moiety can undergo various other transformations. For example, nucleophilic addition to the β-carbon of the enone is a common reaction. Computational models can predict the susceptibility of this compound to such additions. The azide group itself is a good nucleophile and can participate in SN2 reactions, though its reactivity in this context within the same molecule would depend on the specific reaction conditions and conformational possibilities. masterorganicchemistry.com

Predictive models can also be employed to understand and forecast the decomposition pathways of azido compounds, which is crucial given their potential instability. aip.org Theoretical studies can analyze the bond dissociation energies and transition states for the loss of dinitrogen, a common decomposition route for azides. nottingham.ac.uk

Table 1: Key Computational Approaches for Predicting Chemical Transformations

| Computational Method | Application in Predicting Transformations | Key Insights Provided |

| Density Functional Theory (DFT) | Mechanistic studies of cycloadditions, nucleophilic additions, and rearrangements. researchgate.netresearchgate.net | Reaction pathways, transition state structures and energies, activation barriers, regioselectivity, and stereoselectivity. researchgate.net |

| Ab initio methods | High-accuracy calculations of electronic structure and reaction energies. | Fundamental understanding of bonding and reactivity, benchmark data for other methods. aip.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in different environments (e.g., solvents). | Conformational preferences, solvent effects on reactivity, and transport properties. tuwien.at |

| Machine Learning (ML) | Predicting reaction outcomes, yields, and optimal conditions based on existing data. nih.govorientjchem.org | High-throughput screening of reaction possibilities, identification of key factors influencing reactivity. rsc.org |

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Predicted Reaction Type | Potential Products | Influencing Factors |

| Azide | [3+2] Cycloaddition (intramolecular) | Triazoline-fused heterocycles | Temperature, catalysts, conformation of the hexene chain. rsc.org |

| Nucleophilic attack (intermolecular) | Substitution products | Nature of the electrophile, solvent. masterorganicchemistry.com | |

| Decomposition | Nitrene intermediates, nitrogen gas | Heat, light. nih.gov | |

| Enone (C=C bond) | [3+2] Cycloaddition (with the azide) | Triazoline-fused heterocycles | Conformational feasibility. rsc.org |

| Michael (conjugate) addition | β-substituted ketones | Nature of the nucleophile. researchgate.net | |

| Enone (C=O group) | Nucleophilic addition | Alcohols | Reducing agents, organometallic reagents. |

The predictive power of these computational tools is continually improving, offering increasingly reliable insights into the chemical behavior of complex molecules like this compound. nih.gov This allows for the rational design of synthetic routes and the exploration of novel chemical space.

Future Directions and Emerging Research Avenues in Azido Enone Chemistry

Development of Green Chemistry Approaches for Azido (B1232118) Enone Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance sustainability. For the synthesis of azido enones like 6-Azidohex-3-en-2-one, these principles can be applied to both its formation and subsequent reactions.

Current synthetic routes to similar α-azido ketones often involve the displacement of a leaving group, such as a bromide, from an α-halo ketone using sodium azide (B81097). mdpi.com Green chemistry initiatives would focus on developing alternative pathways that avoid halogenated intermediates and utilize more environmentally benign solvents and reagents. For instance, chemo-enzymatic methods are gaining traction for the synthesis of chiral azido alcohols, which could serve as precursors to azido enones. mdpi.comresearchgate.net Such biocatalytic approaches offer high selectivity under mild conditions, often in aqueous media. mdpi.com

Furthermore, the transformation of azido enones can be made greener. For example, the use of microwave irradiation has been shown to significantly reduce reaction times and solvent volumes in the synthesis of heterocyclic compounds. mdpi.com Solvent-free reaction conditions, where possible, represent another key area of development, minimizing waste and simplifying purification processes. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Azido Enone Precursors

| Parameter | Traditional Method (e.g., α-halo ketone + NaN3) | Potential Green Chemistry Approach (e.g., Chemo-enzymatic) |

|---|---|---|

| Starting Materials | Often involves halogenated compounds | Utilizes alkenes or alcohols |

| Reagents | Sodium azide, potentially hazardous | Enzymes, milder reagents |

| Solvents | Often organic solvents (e.g., DMF) | Aqueous media or green solvents |

| Byproducts | Halide salts | Often minimal and biodegradable |

| Energy Consumption | May require heating over extended periods | Often proceeds at room temperature |

Catalyst Development for Enhanced Chemo- and Stereoselectivity in Azido Reactions

The dual functionality of azido enones—the azide group and the enone system—offers multiple sites for chemical reactions. A significant challenge and opportunity lie in developing catalysts that can control the chemo- and stereoselectivity of these transformations.

For instance, in the context of cycloaddition reactions, the azide can react as a 1,3-dipole. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction, the development of catalysts for azide-alkene cycloadditions, relevant to the enone moiety, is an active area of research. researchgate.net Iron-catalyzed systems have shown promise for the synthesis of 1,5-disubstituted 1,2,3-triazoles from azides and alkenes. researchgate.net

Moreover, the carbonyl group of the enone allows for a range of catalytic transformations. Asymmetric catalysis, in particular, could be employed to achieve high stereoselectivity in reactions such as aldol (B89426) additions or reductions of the ketone. mdpi.com The development of bifunctional catalysts, capable of activating both the azide and the enone functionalities simultaneously or sequentially, could open up novel and efficient synthetic pathways. nih.gov For example, a catalyst could direct an intramolecular reaction between the azide and the enone, leading to complex heterocyclic scaffolds with high stereocontrol.

Table 2: Potential Catalytic Systems for Selective Reactions of Azido Enones

| Reaction Type | Catalyst Class | Desired Outcome |

|---|---|---|

| Azide-Alkenyl Cycloaddition | Transition Metal (e.g., Fe, Ru) | Regioselective triazole synthesis |

| Carbonyl Reduction | Chiral Lewis Acids/Bases | Enantioselective alcohol formation |

| Conjugate Addition | Organocatalysts | Asymmetric addition to the enone |

Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Transformations

The unique electronic properties of azido enones suggest the potential for novel reactivity patterns beyond well-established transformations. The interplay between the electron-withdrawing enone system and the versatile azide group could be exploited to design unprecedented synthetic transformations.

One area of exploration is the intramolecular reactions of specifically designed azido enones. rsc.org For example, an intramolecular azide-alkene cycloaddition could be thermally or photochemically induced, leading to the formation of fused triazoline systems which can then undergo further rearrangement to yield diverse nitrogen-containing heterocycles. rsc.org The substitution pattern on the hexene chain of this compound would be crucial in dictating the feasibility and outcome of such cyclizations.

Furthermore, the thermal or photochemical decomposition of the azide group to a highly reactive nitrene intermediate in the presence of the enone functionality could lead to interesting intramolecular C-H insertion or aziridination reactions. researchgate.net The proximity and orientation of the generated nitrene to the double bond or other parts of the molecule would determine the product distribution. The exploration of these reactive intermediates derived from azido enones could provide access to novel and complex molecular architectures. researchgate.netmun.ca

Integration of Azido Enones in Supramolecular Chemistry and Advanced Materials Design

The azide group is a valuable functional handle for "click" chemistry, a set of biocompatible reactions that are rapid, selective, and high-yielding. This makes azido enones, such as this compound, attractive building blocks for the construction of complex supramolecular assemblies and advanced materials. nih.gov

In supramolecular chemistry, azido enones could be incorporated into larger molecular structures designed to self-assemble into well-defined architectures through non-covalent interactions like hydrogen bonding or π-π stacking. numberanalytics.com The enone moiety itself can participate in such interactions, while the azide group provides a site for covalent capture or further functionalization via click chemistry. mdpi.com

In the realm of materials science, azido enones could be used to synthesize functional polymers. For example, the azide group can be used to graft the enone-containing molecule onto a polymer backbone or to cross-link polymer chains, leading to materials with tailored properties. rsc.org The enone functionality could then be used for post-polymerization modifications, allowing for the introduction of other functional groups or for creating responsive materials that change their properties in response to external stimuli. The integration of these versatile building blocks into materials design could lead to the development of new hydrogels, responsive coatings, and functional surfaces.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| α-azido ketones |

| chiral azido alcohols |

| 1,5-disubstituted 1,2,3-triazoles |

| fused triazoline systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.